(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid
Description
“(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid” (CAS: 874459-69-5) is a boronic acid derivative featuring a tert-butyl-sulfamoyl substituent at the meta position and a methoxy group at the para position of the phenyl ring. Its molecular formula is C₁₁H₁₈BNO₅S, with a molecular weight of 287.14 g/mol . The compound is typically synthesized via multicomponent reactions (e.g., GP-B or GP-C methods) using α-borylaldehyde, β-alanine, and tert-butyl isocyanide as precursors, yielding white solids characterized by ¹H-NMR, ¹³C-NMR, ¹¹B-NMR, and HR-MS . It is commercially available with ≥95% purity and is stored at room temperature .
The methoxy group contributes electron-donating effects, modulating the compound’s electronic profile .
Properties
IUPAC Name |
[3-(tert-butylsulfamoyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-11(2,3)13-19(16,17)10-7-8(12(14)15)5-6-9(10)18-4/h5-7,13-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWKYPQKXDZYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenylboronic acid with appropriate reagents to introduce the desired substituents.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Introduction of the tert-Butylsulfamoyl Group: The tert-butylsulfamoyl group can be introduced through sulfonamide formation reactions using tert-butylamine and sulfonyl chloride derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes may be employed to maximize efficiency.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Substitution Reactions: The methoxy and tert-butylsulfamoyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions yield various oxidized or reduced derivatives .
Scientific Research Applications
(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of (3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s effects are mediated through its ability to modulate enzyme activity and other molecular pathways .
Comparison with Similar Compounds
Research Implications
Further studies should explore substituent effects on binding kinetics and catalytic efficiency.
Biological Activity
(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with biological molecules, particularly proteins and enzymes. The presence of the sulfonamide group enhances its reactivity and potential as an enzyme inhibitor. The methoxy group on the phenyl ring contributes to its chemical properties, making it a valuable candidate for drug development.
The primary mechanism of action for this compound involves:
- Covalent Bond Formation : The boronic acid moiety can interact with hydroxyl and amino groups in proteins, leading to inhibition or modulation of enzymatic activity.
- Enzyme Inhibition : It has been investigated for its potential to inhibit various enzymes, particularly those involved in cancer progression and bacterial resistance.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that certain boronic acids can inhibit the activity of proteasomes, which are crucial for regulating protein degradation in cancer cells.
- Case Study : A study highlighted the effectiveness of boronic acid derivatives as proteasome inhibitors, leading to apoptosis in cancer cell lines. The specific IC50 values for related compounds have been reported in the low micromolar range, suggesting that this compound may exhibit similar potency.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Sulfonamide boronic acids have demonstrated synergy with β-lactam antibiotics against resistant bacterial strains.
- Research Findings : In vitro studies showed that when combined with ceftazidime, certain sulfonamide boronic acids significantly enhanced antibacterial activity, reducing minimum inhibitory concentrations (MICs) by up to 32-fold against specific resistant strains .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Activity Type | IC50 Value | Notes |
|---|---|---|---|
| This compound | Anticancer | Low µM range | Potential proteasome inhibitor |
| (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid | Anticancer | 2.0 ± 0.8 nM | Strong FGFR2 inhibitor |
| (3-(N-cyclopentylsulfamoyl)-4-hydroxyphenyl)boronic acid | Antimicrobial | - | Synergistic with β-lactams |
Therapeutic Applications
- Cancer Therapy : Given its potential as a proteasome inhibitor, this compound could be developed further for use in cancer treatment protocols.
- Antimicrobial Agents : Its ability to enhance the efficacy of existing antibiotics makes it a candidate for addressing antibiotic resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
